molecular formula C13H12N6OS B2891741 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1798489-04-9

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No.: B2891741
CAS No.: 1798489-04-9
M. Wt: 300.34
InChI Key: ZFQRKCJEYQEXCP-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H12N6OS and its molecular weight is 300.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that includes a 1,2,3-triazole ring and a benzothiadiazole ring , both of which are known to interact with various biological targets . .

Mode of Action

Compounds containing a1,2,3-triazole ring are known to interact with biological targets through various mechanisms, including hydrogen bonding , π-π stacking , and dipole-dipole interactions . Similarly, compounds containing a benzothiadiazole ring are known to exhibit various biological activities .

Biochemical Pathways

Without specific studies, it’s difficult to summarize the exact biochemical pathways affected by this compound. Compounds containing a1,2,3-triazole ring or a benzothiadiazole ring are known to affect various biochemical pathways, including those involved in inflammation , cancer , and microbial infections .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Compounds containing a1,2,3-triazole ring are known to be highly soluble in water, which could potentially influence their bioavailability .

Result of Action

The molecular and cellular effects of this compound are currently unknown. Compounds containing a1,2,3-triazole ring or a benzothiadiazole ring are known to exhibit various biological activities, including antiviral , anti-inflammatory , anticancer , antimicrobial , and antioxidant activities .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c20-13(9-1-2-11-12(7-9)16-21-15-11)18-5-3-10(8-18)19-6-4-14-17-19/h1-2,4,6-7,10H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQRKCJEYQEXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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